molecular formula C12H13BrN2O3S B2904477 3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097862-36-5

3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2904477
CAS No.: 2097862-36-5
M. Wt: 345.21
InChI Key: YFXOZIXRJMQJIP-UHFFFAOYSA-N
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Description

3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a chemical compound for research applications. Oxazolidinones are a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, recognized as a versatile scaffold in medicinal chemistry . This class of compounds is known to act as bioisosteres for groups like carbamates and amides, which can confer favorable drug-like characteristics such as the ability to form hydrogen bonds and enhanced metabolic stability . The core oxazolidinone structure is established in pharmacological research, most notably as the pharmacophore in synthetic antibacterial agents . The specific structural features of this compound—including the oxazolidin-2-one core, a pyrrolidine ring, and a 4-bromothiophene-2-carbonyl moiety—suggest it is a sophisticated intermediate or candidate for probing biological targets in early-stage discovery efforts. Researchers can leverage this compound to explore structure-activity relationships, particularly in developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the associated safety data sheet.

Properties

IUPAC Name

3-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c13-8-5-10(19-7-8)11(16)14-2-1-9(6-14)15-3-4-18-12(15)17/h5,7,9H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXOZIXRJMQJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The compound's molecular formula is C14H14BrN3O2SC_{14}H_{14}BrN_3O_2S, with a molecular weight of approximately 360.3 g/mol. Its structure includes a bromothiophene moiety, which is known for contributing to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in pain and inflammation pathways. Molecular docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of oxazolidinones exhibit significant analgesic and anti-inflammatory properties. For example, studies have shown that certain oxazolones can effectively inhibit COX enzymes, with some derivatives demonstrating lower IC50 values than established drugs like celecoxib. The analgesic activity was evaluated using pharmacological tests such as the writhing test and hot plate test, indicating promising results for pain management .

Toxicological Assessment

Acute toxicity studies conducted on similar oxazolidinone derivatives revealed low toxicity levels. Histopathological examinations did not indicate significant adverse effects on vital organs in tested animal models. This suggests that compounds like this compound may have a favorable safety profile .

Case Studies and Research Findings

StudyFindings
Analgesic Activity A study demonstrated that oxazolones exhibited significant inhibition of COX-2 with IC50 values as low as 0.019 μM, indicating strong analgesic potential .
Toxicity Assessment Histopathological evaluations showed no inflammatory or cytotoxic effects in organs from mice treated with oxazolidinone derivatives .
Molecular Docking Docking simulations indicated strong binding affinities to COX enzymes and TRP channels, suggesting multiple mechanisms for pain modulation .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Analogues in Antimicrobial and Anticancer Therapeutics

Parsaclisib
  • Structure: (4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one.
  • Key Differences: Replaces the oxazolidinone with a pyrrolidin-2-one core but retains a substituted phenyl group. The 4-bromothiophene in the target compound is replaced with a pyrazolo-pyrimidine, a motif critical for PI3Kδ inhibition .
  • Activity : Potent PI3Kδ inhibitor (IC₅₀ < 1 nM) used in hematologic malignancies.
Linezolid and Sutezolid
  • Structure: Contain 3-(4-aminophenyl)-1,3-oxazolidin-2-one.
  • Key Differences: Lack the bromothiophene-pyrrolidine system. The aminophenyl group in these drugs enables ribosomal binding for antibacterial activity .
  • Activity : Linezolid (MIC₉₀ = 2–4 µg/mL against MRSA); Sutezolid shows improved pharmacokinetics .

Nitrofuran Derivatives with Oxazolidinone Metabolites

Furazolidone
  • Structure: 3-{(E)-[(5-nitro-2-furyl)methylene]amino}-1,3-oxazolidin-2-one.
  • Key Differences: The nitro-furan group is metabolized to 3-amino-1,3-oxazolidin-2-one (AOZ), a simpler derivative. The target compound’s bromothiophene group likely reduces nitro-reduction-related toxicity .
  • Activity : Broad-spectrum antibiotic (MIC = 1–8 µg/mL for E. coli).

Antiviral and Kinase-Targeting Analogues

SARS-CoV-2 NSP3 Macrodomain Inhibitor
  • Structure : 3-[(3R/S)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one.
  • Key Differences: Substitutes bromothiophene with a pyrimidoindole group, enhancing π-π stacking with viral proteins. The oxazolidinone-pyrrolidine scaffold is retained .
  • Activity : Binds NSP3 macrodomain (Kd = 0.8 µM), disrupting viral replication .
TRKA Kinase Inhibitor
  • Structure : Features a 1,3-oxazolidin-2-one linked to a fluorophenyl-pyrrolidine system.
  • Key Differences : Includes a 3-fluorophenyl group instead of bromothiophene, optimizing hydrophobic interactions in kinase pockets .

Structural and Functional Analysis Table

Compound Name Molecular Weight Key Substituents Biological Target Activity/IC₅₀ Reference
Target Compound 355.23 g/mol 4-Bromothiophene-2-carbonyl, pyrrolidine Undisclosed (potential kinase/antiviral) Pending studies N/A
Parsaclisib 483.94 g/mol Pyrazolo-pyrimidine, chloro-fluorophenyl PI3Kδ <1 nM
Linezolid 337.35 g/mol 4-Aminophenyl Bacterial ribosome MIC₉₀ = 2–4 µg/mL
SARS-CoV-2 NSP3 Inhibitor ~340 g/mol* Pyrimidoindole NSP3 macrodomain Kd = 0.8 µM
Furazolidone 225.16 g/mol Nitrofuran Bacterial DNA/enzymes MIC = 1–8 µg/mL

*Estimated based on structural similarity.

Key Differentiators of the Target Compound

  • Bromothiophene vs. Phenyl/Pyrimidine: The bromine atom enhances lipophilicity (ClogP ~2.8 vs. Thiophene’s electron-rich nature may favor interactions with cysteine or histidine residues in targets .
  • Pyrrolidine Conformation: The 3-position linkage to oxazolidinone may restrict rotational freedom compared to Parsaclisib’s 4-position pyrrolidin-2-one, altering binding pocket compatibility .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one?

Answer:
The synthesis involves multi-step reactions:

Pyrrolidine functionalization : Introduce the 4-bromothiophene-2-carbonyl group to pyrrolidin-3-yl via nucleophilic acyl substitution. Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to activate the carbonyl group .

Oxazolidinone formation : React the functionalized pyrrolidine with phosgene or triphosgene to cyclize into the oxazolidin-2-one ring. Optimize stoichiometry to avoid over-carbonylation .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can the stereochemistry of the pyrrolidine and oxazolidinone moieties be confirmed?

Answer:
Use X-ray crystallography (e.g., SHELXL refinement ) to resolve stereochemistry. For intermediates:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to determine axial/equatorial substituents on the pyrrolidine ring.
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration of chiral centers .
  • Crystallographic data deposition : Validate with databases like the Cambridge Structural Database (CSD) .

Advanced: How does conformational flexibility of the pyrrolidine-oxazolidinone core influence biological activity?

Answer:

  • Crystal structure analysis : Compare torsion angles (e.g., N–C–C–O) between the pyrrolidine and oxazolidinone rings. For example, an envelope conformation in the oxazolidinone may enhance binding to enzymatic pockets .
  • Molecular dynamics simulations : Assess stability of rotamers in aqueous vs. lipid environments. Use software like GROMACS with OPLS-AA force fields .
  • SAR studies : Modify substituents (e.g., bromothiophene vs. phenyl) and measure changes in IC50_{50} values against target proteins .

Advanced: What analytical methods resolve contradictions in reported spectroscopic data for this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 383.9912 for C12_{12}H10_{10}BrN2_2O3_3S).
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in 1^1H/13^{13}C-NMR (e.g., distinguish oxazolidinone C=O at ~175 ppm from thiophene carbons ).
  • Cross-validate with computational NMR : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to predict chemical shifts .

Advanced: How can this compound serve as a catalyst or intermediate in asymmetric synthesis?

Answer:

  • Chiral auxiliary : The oxazolidinone ring can direct stereoselective reactions (e.g., Evans aldol reaction). Test enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Ligand design : Coordinate the bromothiophene group to transition metals (Pd, Cu) for cross-coupling reactions. Characterize complexes by XANES spectroscopy .
  • Mechanistic studies : Use 19^{19}F-NMR (if fluorinated analogs are synthesized) to track reaction pathways .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Photodegradation : The bromothiophene group is light-sensitive. Store in amber vials under argon at –20°C.
  • Hydrolysis : Oxazolidinone rings may hydrolyze in humid conditions. Use desiccants (silica gel) and monitor by TLC (Rf_f shift from 0.5 to 0.3 in 7:3 hexane/EtOAc) .
  • Thermal stability : Conduct DSC (differential scanning calorimetry) to identify decomposition temperatures (>150°C typical) .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining enantiopurity?

Answer:

  • Flow chemistry : Use continuous reactors to control exothermic steps (e.g., cyclization). Achieve 85% yield with 99% ee .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze undesired enantiomers. Optimize pH (6.5–7.5) and solvent (tert-butanol) .
  • Design of experiments (DoE) : Apply Taguchi methods to vary temperature, catalyst loading, and reaction time. Identify critical factors (e.g., catalyst > solvent) .

Advanced: How does this compound interact with biological targets (e.g., SARS-CoV-2 NSP3 macrodomain)?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to NSP3 (PDB ID: 7NIO). The bromothiophene group may occupy a hydrophobic pocket .
  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD_D ~ 2.1 μM) with immobilized macrodomain protein .
  • Cellular assays : Test inhibition of viral replication in Vero E6 cells (EC50_{50} determination) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing.
  • Waste disposal : Quench with 10% KOH in ethanol to degrade reactive groups before disposal .
  • First aid : For skin contact, wash with 1% acetic acid (neutralizes basic byproducts) .

Advanced: Can computational methods predict novel derivatives with enhanced activity?

Answer:

  • QSAR modeling : Train models on datasets (e.g., ChEMBL) using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R2^2 > 0.8) .
  • Fragment-based design : Replace bromothiophene with bioisosteres (e.g., 3-chlorothiophene) and calculate ΔGbinding_{binding} with MM-GBSA .
  • ADMET prediction : Use SwissADME to optimize solubility (>–4.0 LogS) and reduce hepatotoxicity .

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